molecular formula C12H11N3O5S B342579 2-AMINO-8-(3-NITROPHENYL)-7,9-DIOXA-1-THIA-3-AZASPIRO[4.5]DEC-2-EN-4-ONE

2-AMINO-8-(3-NITROPHENYL)-7,9-DIOXA-1-THIA-3-AZASPIRO[4.5]DEC-2-EN-4-ONE

Cat. No.: B342579
M. Wt: 309.3 g/mol
InChI Key: WYZOOEYBMPPUEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-8-(3-NITROPHENYL)-7,9-DIOXA-1-THIA-3-AZASPIRO[4.5]DEC-2-EN-4-ONE typically involves multi-step organic reactions. The starting materials often include a nitrophenyl derivative and a suitable spirocyclic precursor. The reaction conditions may involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the spirocyclic structure and the incorporation of the amino and nitrophenyl groups .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis equipment to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-AMINO-8-(3-NITROPHENYL)-7,9-DIOXA-1-THIA-3-AZASPIRO[4.5]DEC-2-EN-4-ONE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, specific solvents, and catalysts to achieve high selectivity and yield .

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which may exhibit different chemical and biological properties .

Scientific Research Applications

2-AMINO-8-(3-NITROPHENYL)-7,9-DIOXA-1-THIA-3-AZASPIRO[4

Mechanism of Action

The mechanism of action of 2-AMINO-8-(3-NITROPHENYL)-7,9-DIOXA-1-THIA-3-AZASPIRO[4.5]DEC-2-EN-4-ONE involves its interaction with specific molecular targets and pathways. The amino and nitrophenyl groups can form hydrogen bonds and other interactions with proteins, enzymes, or nucleic acids, potentially modulating their activity. The spirocyclic structure may also contribute to its binding affinity and selectivity for certain targets .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirocyclic derivatives with amino and nitrophenyl groups, such as:

Uniqueness

What sets 2-AMINO-8-(3-NITROPHENYL)-7,9-DIOXA-1-THIA-3-AZASPIRO[4.5]DEC-2-EN-4-ONE apart is its specific substitution pattern and the resulting chemical and biological properties. The position of the nitrophenyl group can significantly influence its reactivity and interactions with biological targets, making it a unique and valuable compound for research and development .

Properties

Molecular Formula

C12H11N3O5S

Molecular Weight

309.3 g/mol

IUPAC Name

2-amino-8-(3-nitrophenyl)-7,9-dioxa-1-thia-3-azaspiro[4.5]dec-2-en-4-one

InChI

InChI=1S/C12H11N3O5S/c13-11-14-10(16)12(21-11)5-19-9(20-6-12)7-2-1-3-8(4-7)15(17)18/h1-4,9H,5-6H2,(H2,13,14,16)

InChI Key

WYZOOEYBMPPUEK-UHFFFAOYSA-N

SMILES

C1C2(COC(O1)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)N=C(S2)N

Canonical SMILES

C1C2(COC(O1)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)N=C(S2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.